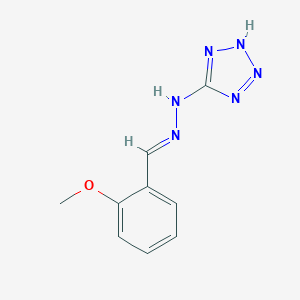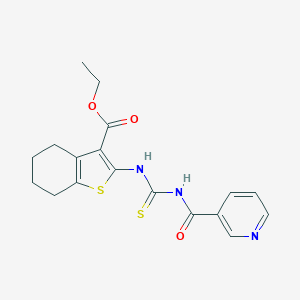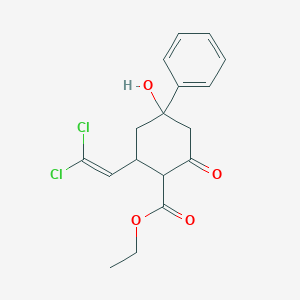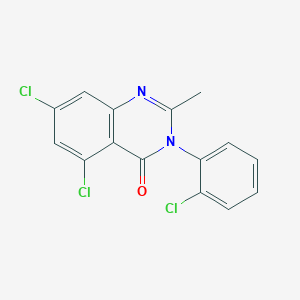![molecular formula C31H27NO9S3 B413018 2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B413018.png)
2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the dithiole ring: This step involves the reaction of a suitable dithiol with a quinoline derivative under acidic conditions.
Spirocyclization: The intermediate product undergoes spirocyclization to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Introduction of the phenylcarbonyl group: This step involves the acylation of the spiro compound with a phenylcarbonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
- Tetramethyl 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate
- 5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H27NO9S3 |
|---|---|
Molecular Weight |
653.7g/mol |
IUPAC Name |
tetramethyl 6'-benzoyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H27NO9S3/c1-30(2)24-19(17-14-10-11-15-18(17)32(30)25(33)16-12-8-7-9-13-16)31(20(26(34)38-3)21(42-24)27(35)39-4)43-22(28(36)40-5)23(44-31)29(37)41-6/h7-15H,1-6H3 |
InChI Key |
CDCNLXMCXFJFMF-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-(2,6-dichlorophenyl)quinazolin-4-one](/img/structure/B412935.png)


![Ethyl 2-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412940.png)
![5-{[2-(1,3-Benzoxazol-2-yl)-2-cyanovinyl]amino}-2-chlorobenzoic acid](/img/structure/B412942.png)
![3-Nitrobenzaldehyde [4-(diphenylamino)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412946.png)
![Ethyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412948.png)
![5-[3-(2,4-Dichlorophenyl)-2-propenoyl]-2,2'-bithiophene](/img/structure/B412949.png)

![[3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]{4-nitrophenyl}methanone](/img/structure/B412952.png)
![Methyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412953.png)


![3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B412958.png)
